molecular formula C19H16ClFN4O3S2 B2875893 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide CAS No. 389072-98-4

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Cat. No.: B2875893
CAS No.: 389072-98-4
M. Wt: 466.93
InChI Key: BDHAROAVRCTGSS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its bioactivity . Structurally, it integrates a 1,3,4-thiadiazole core substituted with a thioether-linked ethoxyphenylacetamide group and a 2-chloro-6-fluorobenzamide moiety. The chloro and fluoro substituents enhance electronegativity and metabolic stability, while the ethoxy group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S2/c1-2-28-12-8-6-11(7-9-12)22-15(26)10-29-19-25-24-18(30-19)23-17(27)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAROAVRCTGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Pathways

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring serves as the central scaffold. Two primary methods are documented:

Cyclization of Thiosemicarbazides

Thiosemicarbazide reacts with nitriles or carboxylic acid derivatives under acidic conditions. For example:

  • Method : Refluxing trifluoroacetic acid (TFA) with nitriles and thiosemicarbazide yields 5-substituted-1,3,4-thiadiazol-2-amine derivatives.
  • Conditions : 80°C, 6 h reflux in TFA.
  • Yield : ~57.5%.
  • Limitations : Requires harsh acids and extended reaction times.
Phosphorus Oxychloride-Mediated Cyclization

Thiosemicarbazides react with carbonyl compounds (e.g., substituted benzaldehydes) in the presence of POCl₃:

  • Method : Refluxing thiosemicarbazide and aldehydes in POCl₃ generates 1,3,4-thiadiazoles.
  • Advantage : Higher regioselectivity for 1,3,4-thiadiazoles compared to TFA-based methods.

Introduction of the Thioether Side Chain

The 5-position of the thiadiazole requires functionalization with a thioether group.

S-Alkylation of Thiadiazole-2-thiols
  • Intermediate Preparation : Thiadiazole-2-thiols are synthesized via alkaline treatment of thioureas.
  • Alkylation : Reacting thiadiazole-2-thiols with 2-bromoacetamide derivatives in acetone introduces the thioether moiety.
    • Example :

      $$

      \text{Thiadiazole-2-thiol} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{acetone}} \text{Thiadiazole-S-CH}2\text{C(O)NHR}

      $$
    • Yield : 82–93%.
Synthesis of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl Bromide
  • Step 1 : 4-Ethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Conditions : 0–5°C, 45 min.
    • Product : 2-((4-Ethoxyphenyl)amino)-2-oxoethyl bromide.

Amide Bond Formation

The final step involves coupling the thiadiazole intermediate with 2-chloro-6-fluorobenzoyl chloride.

Acylation with Acid Chlorides
  • Method : Reacting 5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride in DCM.
    • Conditions : Room temperature, 5 h.
    • Base : Triethylamine (TEA) neutralizes HCl byproducts.
    • Yield : ~66–88%.
Coupling Agents

Alternative methods use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation:

  • Advantage : Avoids handling corrosive acid chlorides.
  • Yield : 52.6–73.9%.

Optimization and Challenges

Reaction Efficiency

  • Cyclization : POCl₃-based methods offer higher yields (~93%) than TFA.
  • S-Alkylation : Polar aprotic solvents (e.g., acetone) improve nucleophilic substitution rates.

Purification Challenges

  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures effectively purify intermediates.
  • Column Chromatography : Required for isolating final products with multiple functional groups.

Side Reactions

  • Over-Alkylation : Controlled stoichiometry (1:1 thiol-to-alkylating agent) minimizes di-substitution.
  • Oxidation : Thioether groups may oxidize to sulfoxides; reactions require inert atmospheres.

Data Tables

Table 1. Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Thiadiazole formation TFA, reflux, 6 h 57.5%
S-Alkylation Acetone, 2-bromoacetamide, rt, 3 h 82–93%
Amide coupling DCM, TEA, 2-chloro-6-fluorobenzoyl chloride 66–88%

Table 2. Spectral Data for Intermediates

Intermediate $$^1$$H NMR (DMSO-d₆) $$^{13}$$C NMR (DMSO-d₆)
5-Amino-1,3,4-thiadiazole-2-sulfonamide δ 8.06 (s, 2H), 7.81 (s, 2H) δ 172.13 (C=O), 158.34 (thiadiazole)
2-((4-Ethoxyphenyl)amino)-2-oxoethyl bromide δ 7.65 (d, J=8.8 Hz, 2H), 4.02 (q, J=7.0 Hz, 2H) δ 167.8 (C=O), 63.1 (OCH₂CH₃)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, in particular, is explored for its potential to inhibit specific enzymes or pathways involved in disease processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity is influenced by its unique substitution pattern. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Functional Impact
Target Compound 1,3,4-Thiadiazole 2-Cl, 6-F, 4-ethoxyphenylthioacetamide Enhanced electronegativity, metabolic stability, and potential hydrogen bonding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 1,3-Thiazole 5-Cl, 2,4-diF-benzamide Thiazole core with H-bonding motifs; inhibits PFOR enzyme via amide conjugation
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide () Benzothiadiazole Thiophene-carboxamide, SO₂ groups Increased polarity and sulfone-mediated enzyme interactions
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide () 1,3,4-Thiadiazole Dichloroacetamide, methoxyphenylpyrazole Broader antifungal activity due to dichloro and pyrazole groups

Key Observations :

  • The 6-fluoro substituent may reduce metabolic degradation compared to non-fluorinated analogues (e.g., ’s 5-(4-chlorophenyl)-thiadiazine derivative) .
  • The ethoxyphenyl group enhances lipophilicity relative to ’s methoxyphenyl analogue, which could influence cellular uptake .

Activity Trends :

  • Chloro/fluoro substitution correlates with antimicrobial potency (e.g., ’s 5-Cl/2,4-diF derivatives vs. target’s 2-Cl/6-F) .
  • Thioether-linked aromatic groups (e.g., ethoxyphenyl in target) improve bioavailability compared to sulfone derivatives () .

Biological Activity

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a thiadiazole ring and subsequent acylation reactions. The key steps include:

  • Formation of Thiadiazole: The initial step involves the reaction of thiourea derivatives with appropriate acylating agents to form the 1,3,4-thiadiazole scaffold.
  • Substitution Reactions: The introduction of the 4-ethoxyphenyl and 6-fluorobenzamide groups occurs through nucleophilic substitution reactions.
  • Final Product Isolation: The final compound is purified using standard chromatographic techniques to achieve high purity levels suitable for biological assays.

Anticancer Properties

The primary focus of research on this compound has been its anticancer properties. Several studies have evaluated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HepG2 (Liver Cancer)
  • A549 (Lung Cancer)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induction of apoptosis via caspase activation
HepG25.36Inhibition of cell proliferation and migration
A5493.21Disruption of mitochondrial function

The compound has shown significant antiproliferative activity, with IC50 values indicating that it is particularly effective against HepG2 and A549 cell lines, suggesting a potential role as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction: Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.
  • Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in the cell cycle, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, which contributes to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells: In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    "The results suggest that this compound could be a promising candidate for breast cancer therapy" .
  • HepG2 Model Evaluation: In vivo studies using HepG2 xenograft models showed a marked reduction in tumor size when treated with the compound compared to control groups.
    "This study provides compelling evidence for the anticancer potential of the compound in liver cancer" .

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